2-(Oxetan-3-yloxy)quinoline
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Overview
Description
2-(Oxetan-3-yloxy)quinoline is a compound that combines the structural features of oxetane and quinoline Oxetane is a four-membered ring containing one oxygen atom, known for its stability and reactivity in medicinal chemistry Quinoline is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring, widely used in pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
The primary targets of 2-(Oxetan-3-yloxy)quinoline, a derivative of quinoline, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them ideal targets for antimicrobial agents .
Mode of Action
This compound, like most quinolones, executes its mechanism of action by entering into bacterial cells and inhibiting the bacterial DNA replication enzymes DNA gyrase A and topoisomerase IV . This inhibition disrupts the normal functioning of these enzymes, thereby halting bacterial DNA replication .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of oxetanes. Two major pathways have been followed for the preparation of oxetanes: intramolecular Williamson ether synthesis and light-mediated Paternò-Büchi [2+2] cycloaddition reaction . The inhibition of DNA gyrase A and topoisomerase IV by this compound disrupts these pathways, leading to downstream effects such as the inhibition of bacterial growth .
Pharmacokinetics
Oxetane, being an electron-withdrawing group, reduces the basicity of its adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . These properties could potentially impact the bioavailability of this compound.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By inhibiting the enzymes DNA gyrase A and topoisomerase IV, the compound disrupts bacterial DNA replication, leading to the cessation of bacterial growth .
Biochemical Analysis
Biochemical Properties
Oxetanes, like the one present in 2-(Oxetan-3-yloxy)quinoline, are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as new potential pharmacophores with a significant spectrum of biological activities . They are produced by microorganisms, and also found in marine invertebrates and algae
Cellular Effects
The cellular effects of this compound are not fully understood yet. Quinoline derivatives have been shown to exhibit antitumor activity over certain cell lines . It’s plausible that this compound could influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. Quinolines have been shown to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and are vital scaffolds for leads in medicinal chemistry .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. It’s plausible that this compound could interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yloxy)quinoline typically involves the formation of the oxetane ring followed by its attachment to the quinoline moiety. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . The quinoline moiety can be introduced through various classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. Transition metal-catalyzed reactions and green chemistry approaches, such as solvent-free conditions and microwave-assisted synthesis, can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-(Oxetan-3-yloxy)quinoline has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a wide range of applications in medicinal chemistry.
Oxetane: Known for its stability and reactivity, used in drug design and materials science.
Quinoxaline: Another heterocyclic compound with significant biological activities.
Uniqueness
The presence of the oxetane ring enhances the compound’s stability and reactivity, while the quinoline moiety contributes to its biological activities .
Properties
IUPAC Name |
2-(oxetan-3-yloxy)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)5-6-12(13-11)15-10-7-14-8-10/h1-6,10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNFCDISZAYCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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